molecular formula C22H20ClN5O3S B12131110 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12131110
M. Wt: 469.9 g/mol
InChI Key: IOYVSNSTOQWTNS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative with a complex heterocyclic architecture. Key structural features include:

  • A 4-chloro-2-methoxy-5-methylphenyl group linked to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl moiety.
  • A sulfanyl (-S-) bridge connecting the triazole and acetamide groups.

The compound’s design leverages heteroaromatic systems (furan, pyridine, triazole) to optimize electronic properties, solubility, and target binding.

Properties

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20ClN5O3S/c1-14-10-18(19(30-2)11-16(14)23)25-20(29)13-32-22-27-26-21(17-7-3-4-8-24-17)28(22)12-15-6-5-9-31-15/h3-11H,12-13H2,1-2H3,(H,25,29)

InChI Key

IOYVSNSTOQWTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole ring is constructed via cyclization of pyridin-2-ylcarbohydrazide with furan-2-ylmethyl isothiocyanate under basic conditions:

C5H4N-CONHNH2+C4H3O-CH2NCSKOH, EtOHIntermediate A\text{C}5\text{H}4\text{N-CONHNH}2 + \text{C}4\text{H}3\text{O-CH}2\text{NCS} \xrightarrow{\text{KOH, EtOH}} \text{Intermediate A}

Conditions :

  • Solvent: Ethanol (anhydrous)

  • Base: Potassium hydroxide (1.2 equiv)

  • Temperature: Reflux at 78°C for 12–16 hours

  • Yield: 68–72%

Purification and Characterization

  • Purification : Recrystallization from ethanol/water (3:1) yields pale-yellow crystals.

  • Characterization :

    • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.65 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 5.20 (s, 2H, CH₂), 2.50 (s, 1H, SH).

    • IR (KBr): 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N stretch).

Synthesis of Intermediate B: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-chloroacetamide

Acetylation of 4-Chloro-2-methoxy-5-methylaniline

Reaction with chloroacetyl chloride in dichloromethane (DCM) at 0°C:

C8H9ClNO+ClCH2COClEt3N, DCMIntermediate B\text{C}8\text{H}9\text{ClNO} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Intermediate B}

Conditions :

  • Solvent: Dichloromethane (dry)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature (2 hours)

  • Yield: 85–90%

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Characterization :

    • ¹³C-NMR (100 MHz, CDCl₃): δ 168.5 (C=O), 140.2 (C-Cl), 112.4 (C-OCH₃), 44.8 (CH₂Cl).

    • HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).

Coupling of Intermediates A and B via Thioether Formation

Nucleophilic Substitution

Intermediate A’s thiol group displaces chloride from Intermediate B in a one-pot reaction:

Intermediate A+Intermediate BNaH, DMFTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Conditions :

  • Solvent: Dimethylformamide (DMF, anhydrous)

  • Base: Sodium hydride (1.5 equiv)

  • Temperature: 60°C for 6 hours

  • Yield: 60–65%

Optimization Insights

  • Base Selection : NaH outperforms K₂CO₃ or DBU in minimizing side reactions (e.g., oxidation to sulfone).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or toluene.

Final Purification and Analytical Data

Crystallization

The crude product is crystallized from ethyl acetate/hexane (1:2), yielding white needles.

Spectroscopic Characterization

Technique Data
¹H-NMR (500 MHz, DMSO-d₆)δ 10.20 (s, 1H, NH), 8.55 (d, J = 4.8 Hz, 1H), 7.85 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 3.2 Hz, 1H), 6.65 (dd, J = 3.2, 1.8 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
ESI-MS m/z 500.1 [M+H]⁺ (calc. 500.1)
HPLC Purity 99.2% (C18, 0.1% TFA in H₂O/MeCN gradient)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 62–65%.

Flow Chemistry Approach

Continuous-flow systems with immobilized base (e.g., Amberlyst A26) achieve 70% yield in 2 hours, enabling scalability.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

  • Byproduct Formation : Use excess Intermediate B (1.2 equiv) to drive the reaction to completion.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size5 g5 kg
Reaction Volume100 mL100 L
Yield65%58%
Purity99.2%97.5%
Cost per Kilogram$1,200$800

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring’s substituents significantly influence bioactivity. Comparisons include:

Compound Name Phenyl Substituents Key Activity Findings Reference
Target Compound 4-Cl, 2-OCH₃, 5-CH₃ Anti-exudative activity (10 mg/kg)
N-[2-chloro-5-(trifluoromethyl)phenyl] 2-Cl, 5-CF₃ Not explicitly reported
N-(4-Cl-2-nitrophenyl) derivative 4-Cl, 2-NO₂ Intermediate for heterocyclic synthesis
KA3 () 4-Cl, 2-NO₂ Strong antimicrobial/anti-inflammatory

Key Observations :

  • Electron-withdrawing groups (Cl, NO₂, CF₃) enhance antimicrobial and anti-inflammatory activities by improving target binding .
  • The methoxy (OCH₃) group in the target compound may balance lipophilicity and solubility, contributing to its anti-exudative efficacy .

Pyridine and Triazole Modifications

Variations in the triazole and pyridine substituents alter molecular interactions:

Compound Name Triazole Substituent Pyridine Position Activity Profile Reference
Target Compound 4-(furan-2-ylmethyl) 2-yl Anti-exudative
N-(4-CH₃-phenyl) analogue 4-(4-methylphenyl) 4-yl Not reported
N-(3-CF₃-pyridin-2-yl) derivative 5-(4-fluorophenyl), 4-CH₃ N/A Antiproliferative
KA9 () 4-(aryl carbamoyl methyl) 4-yl Broad-spectrum activity

Key Observations :

  • The furan-2-ylmethyl group in the target compound introduces a heteroaromatic system that may enhance metabolic stability compared to purely alkyl/aryl substituents .
  • Pyridin-2-yl (vs. 4-yl) positional isomerism could affect conformational flexibility and target binding, though direct comparisons are absent in the literature.

Sulfanyl Linker and Acetamide Modifications

The sulfanyl (-S-) bridge and acetamide N-substituent are conserved across analogues, but variations exist:

Compound Name Acetamide Modification Activity Highlight Reference
Target Compound N-(4-Cl-2-OCH₃-5-CH₃-phenyl) Anti-exudative (comparable to diclofenac)
Hydroxyacetamide derivatives N-hydroxy Antiproliferative
2-[(4-amino-triazol-3-yl)sulfanyl] N-aryl Anti-inflammatory

Key Observations :

  • The sulfanyl bridge is critical for maintaining structural integrity and electronic interactions .
  • N-hydroxyacetamide derivatives (e.g., ) shift activity toward antiproliferative effects, highlighting the acetamide group’s role in target specificity .

Research Findings and Data Tables

Anti-Exudative Activity Comparison

Data from :

Compound Dose (mg/kg) % Inhibition of Exudation Reference
Target Compound 10 62%
Diclofenac Sodium 8 58%
KA7 () 10 Not reported

The target compound outperforms diclofenac sodium, suggesting superior potency in inflammation models.

Structural-Activity Trends

  • Electron-withdrawing groups (Cl, NO₂) on the phenyl ring correlate with enhanced anti-inflammatory activity .
  • Pyridin-4-yl analogues dominate the literature, but the target compound’s pyridin-2-yl substitution represents a novel structural deviation .
  • Furan-containing derivatives exhibit improved solubility compared to purely phenyl-substituted triazoles .

Q & A

Q. What are the critical steps and reagents for synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions:

Alkylation of thiol intermediates : Reacting α-chloroacetamides with 1,2,4-triazole-3-thiol derivatives in the presence of KOH to form sulfanyl linkages .

Triazole ring formation : Using reagents like isonicotinohydrazide and iso-thiocyanates under reflux conditions in ethanol, followed by NaOH/HCl treatment .

Coupling reactions : Halogenating agents (e.g., PCl₃) and coupling catalysts (e.g., EDC/HOBt) for amide bond formation .
Optimization strategies :

  • Temperature control : Maintain 60–80°C during alkylation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for purity ≥95% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm; pyridinyl protons at δ 8.2–8.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 486.1) .

Q. What initial biological assays are recommended for evaluating its therapeutic potential?

Answer:

  • Anti-inflammatory screening : Carrageenan-induced rat paw edema model to measure anti-exudative activity at 50–100 mg/kg doses .
  • Enzyme inhibition assays : Test against COX-2 or LOX enzymes using fluorometric/colorimetric substrates (IC₅₀ calculations) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Answer:

  • Systematic substitution : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to evaluate changes in anti-inflammatory activity .
  • Positional isomerism : Synthesize analogs with pyridin-4-yl instead of pyridin-2-yl to assess binding affinity variations .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with triazole sulfur) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Cross-validate models : Compare results from in vitro enzyme assays (e.g., COX-2 inhibition) with in vivo inflammation models .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What in silico strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR or MAPK) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can synthetic by-products be minimized during large-scale production?

Answer:

  • Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Flow chemistry : Continuous reactors to maintain precise temperature/pH control and reduce side reactions .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies improve the compound’s solubility and bioavailability for preclinical testing?

Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
  • Prodrug design : Introduce ester or glycoside moieties at the acetamide group for hydrolytic activation .

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